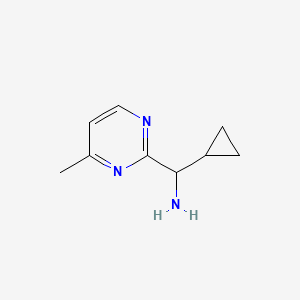

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine

Description

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

cyclopropyl-(4-methylpyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C9H13N3/c1-6-4-5-11-9(12-6)8(10)7-2-3-7/h4-5,7-8H,2-3,10H2,1H3 |

InChI Key |

AMNKLDDMPPPAHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C(C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is typically synthesized via condensation reactions involving β-diketones or β-ketoesters with guanidine derivatives under acidic or basic conditions. This step forms the 4-methylpyrimidin-2-yl scaffold, which is the key heterocyclic core of the target molecule.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced through alkylation or cyclopropanation reactions. One common approach is the use of alkyl halides bearing cyclopropyl groups in the presence of a base to alkylate the pyrimidine core at the 2-position. Alternatively, cyclopropanation reactions such as the Simmons-Smith reaction can be employed, where diiodomethane reacts with zinc-copper couple in the presence of an alkene precursor to form the cyclopropyl ring.

Formation of the Methanamine Moiety

The methanamine group is typically introduced via reductive amination or nucleophilic substitution. For example, a carbonyl precursor on the pyrimidine ring can be reduced to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation. Reductive amination involves reacting an aldehyde or ketone intermediate with ammonia or an amine source, followed by reduction to yield the methanamine functionality.

Representative Synthetic Sequence

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring formation | β-diketone + guanidine, acidic conditions | 4-methylpyrimidin-2-yl core |

| 2 | Cyclopropyl introduction | Alkylation with cyclopropyl halide + base | Cyclopropyl substitution at 2-position |

| 3 | Methanamine formation | Reductive amination or reduction (NaBH4) | Cyclopropyl(4-methylpyrimidin-2-yl)methanamine |

Industrial Production Considerations

Industrial synthesis of cyclopropyl(4-methylpyrimidin-2-yl)methanamine adapts the laboratory methods for scale-up, focusing on yield optimization, cost-effectiveness, and environmental safety. Key features include:

- Use of continuous flow reactors to improve reaction control and scalability.

- Employment of catalytic systems to enhance selectivity and reduce by-products.

- Advanced purification techniques such as crystallization and chromatography to ensure high purity.

- Implementation of safety protocols for handling reactive intermediates and hazardous reagents.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrimidine Core Synthesis | Condensation of β-diketones with guanidine | Acidic or basic medium | Forms 4-methylpyrimidin-2-yl scaffold |

| Cyclopropyl Group Addition | Alkylation with cyclopropyl halides or cyclopropanation | Alkyl halides + base or Simmons-Smith reagents | Requires control to prevent ring-opening |

| Methanamine Group Formation | Reductive amination or reduction | Sodium borohydride, catalytic hydrogenation | Mild conditions preferred |

| Industrial Scale-Up | Continuous flow reactors, catalytic optimization | Automated systems, chromatography | Focus on yield, purity, and safety |

Chemical Reactions Analysis

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and pathways.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

- The 4-methyl group on the pyrimidine ring in the target compound likely increases lipophilicity compared to unsubstituted analogs (e.g., Cyclopropyl(pyrimidin-2-yl)methanamine) .

- The absence of ionizable groups (e.g., carboxylic acid in ) may reduce water solubility compared to charged derivatives .

Pharmacological Targets

- PDE10A Inhibition : Compound 14 () shares a pyrimidin-4-amine scaffold and cyclopropyl moiety with the target compound. Its high potency as a PDE10A inhibitor (IC₅₀ < 10 nM) suggests that structural analogs with pyrimidine cores may exhibit similar activity in modulating cyclic nucleotide signaling, relevant to schizophrenia treatment .

- CNS Applications : Cyclopropyl groups are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. The (R)-Cyclopropyl(4-methoxyphenyl)methanamine derivative () highlights the role of aromatic substituents in target selectivity .

Selectivity and Toxicity

- The 4-methylpyrimidine substitution may reduce off-target effects compared to bulkier substituents (e.g., methoxypyridinyl in compound 14) by minimizing steric hindrance .

Chemical Reactivity and Stability

- Pyrimidine Stability : The electron-withdrawing nature of the pyrimidine ring may stabilize the compound against oxidative degradation compared to phenyl analogs. However, the methyl group at the 4-position could slightly destabilize the ring via steric effects .

Biological Activity

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a cyclopropyl group and an amine functional group . These structural features contribute to its reactivity and interaction with biological targets. The cyclopropyl moiety may enhance binding affinity due to its three-membered ring structure, which can influence the compound's pharmacological properties.

Research indicates that cyclopropyl(4-methylpyrimidin-2-yl)methanamine interacts with specific molecular targets in biological systems. Its mechanism of action likely involves:

- Binding to Receptors : The compound may modulate receptor activities, influencing various signaling pathways.

- Enzyme Inhibition : It has potential inhibitory effects on certain enzymes, which could lead to therapeutic applications in conditions such as cancer or bacterial infections.

Synthesis

The synthesis of cyclopropyl(4-methylpyrimidin-2-yl)methanamine typically involves several methods, including:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides or acyl chlorides | Presence of a base |

These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological evaluation.

Biological Activity

The biological activity of cyclopropyl(4-methylpyrimidin-2-yl)methanamine is influenced by its structural features. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Antimicrobial Activity : Similar pyrimidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that related compounds exhibit minimum inhibitory concentration (MIC) values ranging from 4.69 to 222.31 µM against various bacterial strains .

- Kinase Inhibition : Some derivatives have been evaluated for their kinase inhibitory activities, showing promising results with IC50 values in the nanomolar range. This suggests potential applications in targeted cancer therapies .

Comparative Analysis

To better understand the unique properties of cyclopropyl(4-methylpyrimidin-2-yl)methanamine, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpyrimidin-2-amine | Methyl group on the pyrimidine ring | Antimicrobial |

| 2-Amino-4-cyclopropylpyrimidine | Amino group at position 2 | Anticancer |

| 5-Methylpyrimidin-2-one | Ketone at position 2 | Antiviral |

| 6-Methylpyrimidin-4-amines | Varying substitutions on the pyrimidine ring | Neuroprotective |

This table illustrates the diversity within pyrimidine derivatives while emphasizing the unique cyclopropyl substitution that may enhance specific biological activities in cyclopropyl(4-methylpyrimidin-2-yl)methanamine.

Case Studies and Research Findings

- Antibacterial Studies : A study evaluating various monomeric alkaloids found that compounds similar to cyclopropyl(4-methylpyrimidin-2-yl)methanamine exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria . The findings suggest that modifications in the structure can lead to enhanced antibacterial efficacy.

- Kinase Activity Evaluation : Research focusing on kinase inhibitors revealed that certain derivatives showed potent inhibitory effects against Mer and c-Met kinases, indicating a potential pathway for therapeutic development against cancers driven by these targets .

- Predictive Models : The use of predictive models like PASS (Prediction of Activity Spectra for Substances) suggests that cyclopropyl(4-methylpyrimidin-2-yl)methanamine may possess a broad spectrum of pharmacological effects based on its chemical structure.

Q & A

Q. What are the most reliable synthetic routes for Cyclopropyl(4-methylpyrimidin-2-yl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol. For example, analogous structures (e.g., N-substituted cyclopropylmethylamines) are prepared by condensing aldehydes or ketones with primary amines, followed by reduction. Solvent choice (DCE vs. methanol) impacts reaction efficiency and stereoselectivity. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structure and purity .

Q. How can researchers validate the structural integrity of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine?

Key methods include:

- NMR Spectroscopy : Analyze proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrimidine aromatic signals at δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₄N₃: 164.1188) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural determination if single crystals are obtained .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the compound’s pharmacokinetic and pharmacodynamic properties?

The cyclopropyl ring enhances metabolic stability by restricting conformational flexibility, reduces plasma clearance, and increases blood-brain barrier permeability. Computational studies (e.g., molecular docking) can assess its interaction with targets like serotonin receptors, leveraging its rigidity to improve binding affinity .

Q. What experimental strategies address contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or HRMS data may arise from:

- Stereochemical variations : Use chiral chromatography or optical rotation measurements to resolve enantiomers.

- Impurities : Optimize purification (e.g., silica gel chromatography, recrystallization) and validate purity via HPLC.

- Tautomerism : Investigate pH-dependent shifts in pyrimidine ring protons using variable-temperature NMR .

Q. How can researchers design functional analogs of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine for structure-activity relationship (SAR) studies?

- Pyrimidine modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methyl position to modulate electronic effects.

- Cyclopropyl ring substitution : Replace cyclopropane with spirocyclic or fused rings to probe steric effects.

- Amine functionalization : Explore secondary/tertiary amines or prodrug strategies (e.g., hydrochloride salts) to enhance bioavailability .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., 5-HT receptors)?

- Radioligand binding assays : Quantify affinity (Kᵢ) using tritiated serotonin analogs.

- Functional selectivity assays : Measure cAMP accumulation or β-arrestin recruitment to assess biased agonism.

- Molecular dynamics simulations : Model receptor-ligand interactions to identify critical binding residues .

Methodological Considerations

Q. How can crystallographic data resolve ambiguities in cyclopropyl-pyrimidine conformation?

High-resolution X-ray structures (using SHELXL) reveal bond angles and torsional strain in the cyclopropyl ring, which may influence biological activity. Compare experimental data with DFT-optimized geometries to validate computational models .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

- LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., ring-opened cyclopropane derivatives).

- Stability-indicating HPLC : Monitor purity under stress conditions (e.g., heat, light, acidic/basic hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.